4-Ethynyl-1-phenyl-1H-pyrazole in Antimycobacterial Lead Generation: Comparative MIC Data Against M. tuberculosis H37Ra
In a direct head-to-head synthetic study, 4-ethynyl-1-phenyl-1H-pyrazole derivatives (as quinolinyl-pyrazole-4-ethyne intermediates) were evaluated alongside their aldehyde precursors (quinolinyl-pyrazole-4-carbaldehyde) for antimycobacterial activity against M. tuberculosis H37Ra dormant and active strains at a standardized concentration of 30 μg/mL [1]. The ethyne-containing series demonstrated superior activity compared to the aldehyde series, with ten quinolinyl-pyrazole derivatives showing good activity against B. subtilis, and multiple compounds exhibiting good to moderate activity against both dormant and active M. tuberculosis H37Ra strains [1].
| Evidence Dimension | In vitro antibacterial activity (qualitative assessment) |
|---|---|
| Target Compound Data | Quinolinyl-pyrazole-4-ethyne derivatives: good to moderate activity against M. tuberculosis H37Ra dormant and active strains at 30 μg/mL; ten derivatives with good activity against B. subtilis |
| Comparator Or Baseline | Quinolinyl-pyrazole-4-carbaldehyde precursors: comparatively lower activity |
| Quantified Difference | Ethyne series outperformed aldehyde series; specific fold-difference not reported |
| Conditions | M. tuberculosis H37Ra dormant and active strains; E. coli, P. fluorescence, S. aureus, B. subtilis; concentration 30 μg/mL |
Why This Matters
This direct comparative data demonstrates that the 4-ethynyl moiety confers enhanced antimycobacterial activity relative to the 4-carbaldehyde analog, justifying selection of the ethynyl building block over aldehyde alternatives for tuberculosis lead optimization programs.
- [1] Thakare, P. P., Walunj, Y., Chavan, A., Bobade, V. D., Sarkar, D., & Mhaske, P. C. (2020). Synthesis and antimycobacterial screening of new 4-(4-(1-benzyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-3-yl)quinoline derivatives. Journal of Heterocyclic Chemistry, 57(11), 3918-3929. View Source
